molecular formula C16H22N2O B052337 1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole CAS No. 116137-48-5

1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole

Cat. No. B052337
M. Wt: 258.36 g/mol
InChI Key: UQJSQUPAWUJAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole is a chemical compound that belongs to the class of imidazole derivatives. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For instance, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the level of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.

Biochemical And Physiological Effects

1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole in lab experiments is its potent biological activity. This compound has shown promising results in various in vitro and in vivo studies, making it a valuable tool for researchers in the field of medicinal chemistry. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole. One of the areas that require further investigation is the mechanism of action of this compound. Understanding the molecular targets and pathways involved in its biological activity can provide valuable insights into its potential applications in the treatment of various diseases. Another area that requires further research is the development of more efficient synthesis methods for this compound, which can help to overcome its limitations in lab experiments. Finally, exploring the potential of this compound as a lead compound for the development of new drugs is also an exciting area for future research.

Synthesis Methods

The synthesis of 1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole can be carried out using various methods. One of the most commonly used methods is the reaction of 2-ethoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a base to form the corresponding imine. The imine is then reduced using hydrogen gas in the presence of a catalyst to yield 1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer, antifungal, and antibacterial activities. This compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

116137-48-5

Product Name

1-(2,2-Dimethylpropyl)-5-(2-ethoxyphenyl)imidazole

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-5-(2-ethoxyphenyl)imidazole

InChI

InChI=1S/C16H22N2O/c1-5-19-15-9-7-6-8-13(15)14-10-17-12-18(14)11-16(2,3)4/h6-10,12H,5,11H2,1-4H3

InChI Key

UQJSQUPAWUJAJH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=CN=CN2CC(C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1C2=CN=CN2CC(C)(C)C

Other CAS RN

116137-48-5

Origin of Product

United States

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